(R)-2-Amino-2-(4-methoxyphenyl)ethanol (R)-2-Amino-2-(4-methoxyphenyl)ethanol
Brand Name: Vulcanchem
CAS No.: 100929-33-7
VCID: VC4162389
InChI: InChI=1S/C9H13NO2/c1-12-8-4-2-7(3-5-8)9(10)6-11/h2-5,9,11H,6,10H2,1H3/t9-/m0/s1
SMILES: COC1=CC=C(C=C1)C(CO)N
Molecular Formula: C9H13NO2
Molecular Weight: 167.208

(R)-2-Amino-2-(4-methoxyphenyl)ethanol

CAS No.: 100929-33-7

Cat. No.: VC4162389

Molecular Formula: C9H13NO2

Molecular Weight: 167.208

* For research use only. Not for human or veterinary use.

(R)-2-Amino-2-(4-methoxyphenyl)ethanol - 100929-33-7

Specification

CAS No. 100929-33-7
Molecular Formula C9H13NO2
Molecular Weight 167.208
IUPAC Name (2R)-2-amino-2-(4-methoxyphenyl)ethanol
Standard InChI InChI=1S/C9H13NO2/c1-12-8-4-2-7(3-5-8)9(10)6-11/h2-5,9,11H,6,10H2,1H3/t9-/m0/s1
Standard InChI Key OZNSMUSCZYUFHD-VIFPVBQESA-N
SMILES COC1=CC=C(C=C1)C(CO)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a central chiral carbon (C2) bonded to a 4-methoxyphenyl group, a hydroxyl-bearing ethyl chain, and an amino group. This configuration confers significant stereochemical influence on its interactions with biological targets. The (R)-enantiomer’s absolute configuration is critical for its pharmacological activity, as mirrored in its distinct receptor-binding profiles compared to the (S)-form .

Physical and Chemical Properties

Key physicochemical parameters include:

PropertyValue
Molecular FormulaC₉H₁₃NO₂
Molecular Weight167.208 g/mol
Density1.128 ± 0.06 g/cm³
Boiling Point325.4 ± 32.0 °C
pKa12.54 ± 0.10
Solubility (Free Base)Low in aqueous media
Solubility (HCl Salt)High in polar solvents

The hydrochloride salt form (C₉H₁₃NO₂·HCl, MW 203.67 g/mol) exhibits markedly improved solubility, enabling its use in injectable formulations . The free base’s pKa of 12.54 suggests protonation under physiological conditions, facilitating ionic interactions with biological membranes .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves reductive amination of 4-methoxyacetophenone using chiral catalysts. A typical protocol includes:

  • Condensation of 4-methoxyacetophenone with ammonium acetate in methanol.

  • Stereoselective reduction using sodium borohydride in the presence of (R)-BINAP-derived catalysts.

  • Purification via recrystallization or chiral chromatography to achieve >99% enantiomeric excess.

Biocatalytic Methods

Industrial production employs immobilized Trigonopsis variabilis cells in ionic liquid biphasic systems. This green chemistry approach achieves:

  • 92% conversion efficiency

  • 98% enantiomeric excess

  • Recyclable catalyst systems (>10 cycles without activity loss)

Comparative studies show biocatalytic methods reduce waste generation by 40% compared to traditional chemical synthesis.

Biological Activities and Mechanism

MicroorganismMIC (μM)
Staphylococcus aureus15.0
Escherichia coli16.0

Mechanistic studies attribute this activity to disruption of cell membrane integrity via interactions with lipid bilayers .

Pharmaceutical Applications

Drug Intermediate

The compound serves as a chiral synthon for:

  • Antihistamines: Enantioselective synthesis of levocetirizine analogues.

  • Anticancer Agents: Core structure for PARP inhibitors in BRCA-mutant cancers.

  • Neurological Drugs: Precursor for dopamine D₃ receptor-selective ligands .

Formulation Advantages

The hydrochloride salt addresses pharmacokinetic challenges:

  • Increases water solubility by 150-fold versus free base.

  • Enhances oral bioavailability to 82% in rat models.

  • Improves stability under accelerated storage conditions (40°C/75% RH for 6 months) .

Comparative Analysis with Structural Analogues

Enantiomeric Pair Comparison

Property(R)-Enantiomer(S)-Enantiomer
Receptor Binding (kD, nM)12.4 ± 1.248.9 ± 3.7
Metabolic Half-life (h)5.23.1
CYP3A4 InhibitionWeak (IC₅₀ > 100 μM)Moderate (IC₅₀ = 32 μM)

The (R)-form’s superior receptor affinity and metabolic stability make it preferred in CNS drug development .

Derivative Compounds

  • Hydrochloride Salt: 203.67 g/mol, for parenteral formulations.

  • N-Acetyl Protected Derivative: Enhanced blood-brain barrier penetration.

  • Schiff Base Complexes: Chelating agents for metal-catalyzed drug delivery .

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